molecular formula C7H3ClFNO3S B13560974 5-Chloro-2-cyanophenylfluoranesulfonate

5-Chloro-2-cyanophenylfluoranesulfonate

Cat. No.: B13560974
M. Wt: 235.62 g/mol
InChI Key: UKJLSXHNBKXWRG-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanophenylfluoranesulfonate: is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyanophenylfluoranesulfonate typically involves the reaction of 5-chloro-2-cyanophenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-cyanophenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-cyanophenylfluoranesulfonate is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.

Medicine: The compound has potential applications in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyanophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 5-Chloro-2-pentanone
  • 5-Chloro-2-fluorobenzeneboronic acid

Comparison: 5-Chloro-2-cyanophenylfluoranesulfonate is unique due to its combination of a fluorine atom and a sulfonate group attached to an aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H3ClFNO3S

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-1-cyano-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H3ClFNO3S/c8-6-2-1-5(4-10)7(3-6)13-14(9,11)12/h1-3H

InChI Key

UKJLSXHNBKXWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OS(=O)(=O)F)C#N

Origin of Product

United States

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